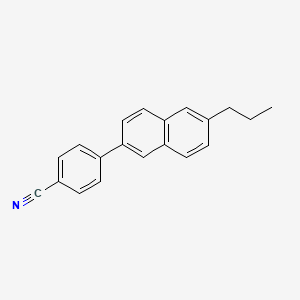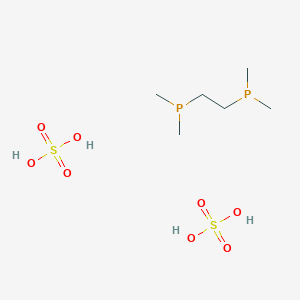
1,2-Bis(dimethylphosphino)ethane bisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(dimethylphosphino)ethane bisulfate is a chemical compound that serves as a diphosphine ligand in coordination chemistry. It is a colorless, air-sensitive liquid that is soluble in organic solvents. The compound is known for its strong basicity and compact structure, making it a valuable ligand in various chemical reactions .
Méthodes De Préparation
1,2-Bis(dimethylphosphino)ethane bisulfate can be synthesized through several methods:
Reaction with Methylmagnesium Iodide: This method involves the reaction of methylmagnesium iodide with 1,2-bis(dichlorophosphino)ethane[ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
Alkylation of Sodium Dimethylphosphide: Another method involves the alkylation of sodium dimethylphosphide.
Analyse Des Réactions Chimiques
1,2-Bis(dimethylphosphino)ethane bisulfate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, forming complexes with metals such as zirconium and nickel.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Metal halides, Grignard reagents.
Major products formed from these reactions include phosphine oxides, secondary phosphines, and metal complexes .
Applications De Recherche Scientifique
1,2-Bis(dimethylphosphino)ethane bisulfate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound is used in the study of enzyme mimics and metalloproteins.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 1,2-Bis(dimethylphosphino)ethane bisulfate exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems .
Comparaison Avec Des Composés Similaires
1,2-Bis(dimethylphosphino)ethane bisulfate can be compared with other similar compounds:
1,2-Bis(dicyclohexylphosphino)ethane: A bulkier analogue that is also a solid.
1,2-Bis(dimethylphosphino)benzene: A more rigid analogue.
Tetramethylethylenediamine: The diamine analogue of this compound.
The uniqueness of this compound lies in its strong basicity and compact structure, making it a valuable ligand in various chemical reactions.
Propriétés
Numéro CAS |
86539-47-1 |
|---|---|
Formule moléculaire |
C6H20O8P2S2 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
2-dimethylphosphanylethyl(dimethyl)phosphane;sulfuric acid |
InChI |
InChI=1S/C6H16P2.2H2O4S/c1-7(2)5-6-8(3)4;2*1-5(2,3)4/h5-6H2,1-4H3;2*(H2,1,2,3,4) |
Clé InChI |
RZMBZHGCSCYSPA-UHFFFAOYSA-N |
SMILES canonique |
CP(C)CCP(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)

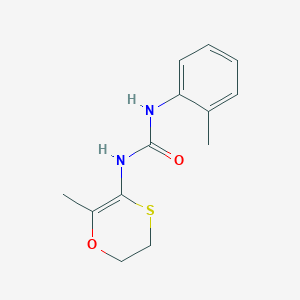
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
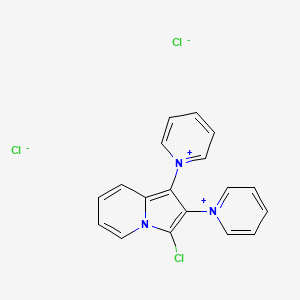
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
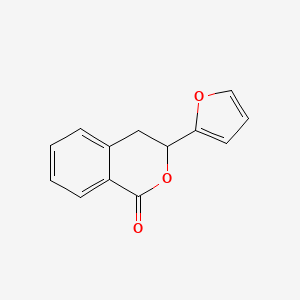



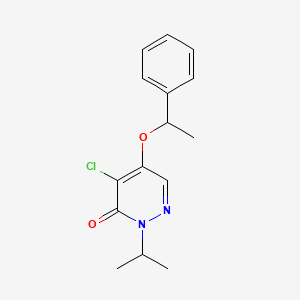
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
